

A-75925 (Sulfinpyrazone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

A-75925, more commonly known as Sulfinpyrazone, is a potent uricosuric and antiplatelet agent.[1][2] Initially developed for the treatment of gout, its pharmacological profile has also led to its investigation for the prevention of thromboembolic events.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to Sulfinpyrazone (**A-75925**).

Chemical Structure and Properties

Sulfinpyrazone is chemically known as 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione.[2][4] Its chemical identity and key properties are summarized in the tables below.

Chemical Identification



Identifier	Value
IUPAC Name	4-[2-(benzenesulfinyl)ethyl]-1,2- diphenylpyrazolidine-3,5-dione[5]
Other Names	A-75925, G-28315, NSC 75925, Anturane[2]
CAS Number	57-96-5[2]
Molecular Formula	C23H20N2O3S[2]
SMILES	C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC= CC=C3)CCS(=O)C4=CC=CC=C4[5]
InChl	InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2[5]

Physicochemical Properties

Property	- Value	Source
Molecular Weight	404.5 g/mol	[2]
Melting Point	136-137 °C	[5]
pKa (Strongest Acidic)	3.86	[6]
Water Solubility	0.323 mg/mL	[6]
Solubility in Organic Solvents	Soluble in ethanol (~1 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). Soluble in ethyl acetate and chloroform.	[5][7]
Appearance	White to off-white crystalline solid	[5][8]
UV/Vis (λmax)	245 nm	[7]

Biological Activity and Mechanism of Action

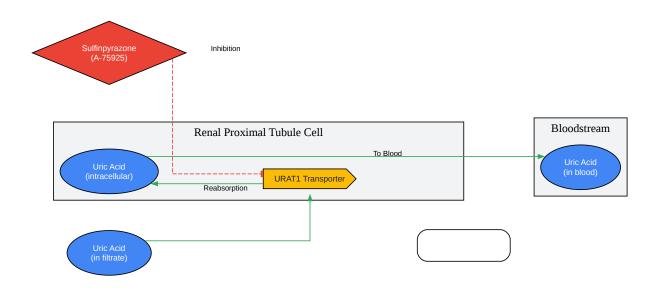


Sulfinpyrazone exhibits two primary, distinct biological activities: uricosuric and antiplatelet effects.

Uricosuric Activity

Sulfinpyrazone is a potent uricosuric agent, meaning it increases the excretion of uric acid in the urine.[1][9] This effect is beneficial in the treatment of gout, a condition characterized by hyperuricemia (elevated uric acid levels in the blood).[1]

Mechanism of Action: The primary mechanism for its uricosuric effect is the competitive inhibition of the urate anion transporter 1 (URAT1), located in the proximal tubules of the kidneys.[6][10] By inhibiting URAT1, Sulfinpyrazone blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its excretion.[5][6]



Click to download full resolution via product page

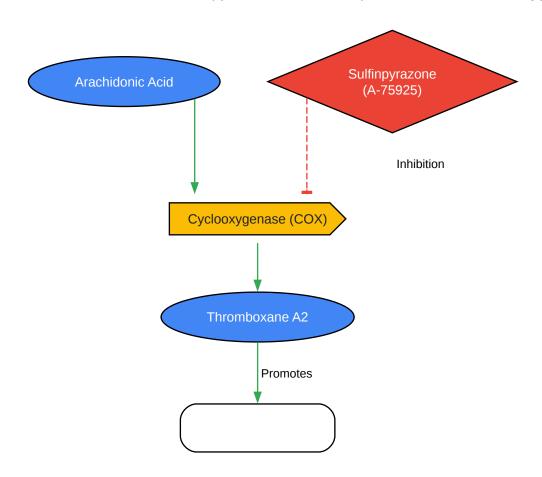
Caption: Mechanism of Sulfinpyrazone's uricosuric action.

Antiplatelet Activity



Sulfinpyrazone also functions as an antiplatelet agent by inhibiting platelet aggregation and degranulation.[1][2] This property makes it useful in the secondary prevention of myocardial infarction.[1]

Mechanism of Action: The antiplatelet effects of Sulfinpyrazone and its metabolites are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[6] This inhibition prevents the synthesis of thromboxane A2, a potent mediator of platelet aggregation.[5] By reducing thromboxane A2 levels, Sulfinpyrazone decreases platelet activation and aggregation.



Click to download full resolution via product page

Caption: Mechanism of Sulfinpyrazone's antiplatelet action.

Experimental Protocols

The following sections detail methodologies for key experiments to evaluate the biological activities of Sulfinpyrazone.



In Vivo Uricosuric Activity Assay in Rodents

This protocol is adapted from models used to evaluate urate-lowering agents.

Objective: To determine the in vivo efficacy of Sulfinpyrazone in reducing serum uric acid levels.

Materials:

- Male Sprague-Dawley rats
- Potassium oxonate (uricase inhibitor)
- Sulfinpyrazone (A-75925)
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
- Oral gavage needles
- Blood collection supplies
- · Serum uric acid assay kit

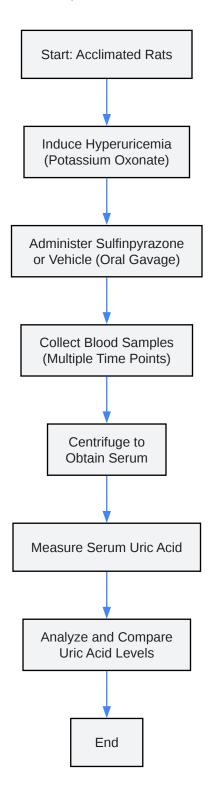
Procedure:

- Animal Acclimatization: Acclimate rats for at least one week with free access to standard chow and water.
- Induction of Hyperuricemia: Administer potassium oxonate subcutaneously to inhibit uricase, leading to an accumulation of uric acid.
- Drug Administration: One hour after potassium oxonate administration, administer Sulfinpyrazone or vehicle control to respective animal groups via oral gavage.
- Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours) post-drug administration.
- Sample Processing: Separate serum by centrifugation.



 Uric Acid Measurement: Measure serum uric acid levels using a commercial assay kit according to the manufacturer's instructions.

Data Analysis: Compare the serum uric acid levels between the Sulfinpyrazone-treated group and the vehicle control group at each time point.





Click to download full resolution via product page

Caption: Workflow for in vivo uricosuric activity assay.

In Vitro Platelet Aggregation Assay

This protocol utilizes light transmission aggregometry to assess the antiplatelet effects of Sulfinpyrazone.

Objective: To measure the inhibitory effect of Sulfinpyrazone on platelet aggregation induced by an agonist.

Materials:

- Whole blood from healthy, consenting donors (medication-free for at least 10 days)
- 3.2% sodium citrate anticoagulant tubes
- Light Transmission Aggregometer
- Platelet agonists (e.g., ADP, collagen)
- Sulfinpyrazone (A-75925) dissolved in a suitable solvent (e.g., DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Collect whole blood in sodium citrate tubes.
 - Centrifuge whole blood at low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
 - Centrifuge the remaining blood at high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
- Platelet Aggregation Measurement:



- Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.
- Pipette a specific volume of PRP into an aggregometer cuvette with a magnetic stir bar.
- Add a small volume of the Sulfinpyrazone solution or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
- Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with PPP.
- Initiate aggregation by adding a small volume of the agonist solution.
- Record the change in light transmission for a set period or until aggregation reaches a plateau.

Data Analysis: Calculate the percentage inhibition of aggregation for each Sulfinpyrazone concentration relative to the vehicle control.

In Vitro COX Inhibition Assay (Thromboxane B2 Measurement)

This protocol assesses COX inhibition by measuring the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2.

Objective: To determine the inhibitory effect of Sulfinpyrazone on COX activity in platelets.

Materials:

- Washed human platelets
- [14C]-Arachidonic acid
- Sulfinpyrazone (A-75925)
- Thin-layer chromatography (TLC) plates
- Scintillation counter



• Alternatively, a commercial Thromboxane B2 ELISA kit can be used.

Procedure (using radiolabeling):

- Platelet Lysate Preparation: Prepare lysates from washed human platelets.
- Incubation: Incubate the platelet lysates with [14C]-arachidonic acid in the presence of varying concentrations of Sulfinpyrazone or vehicle control.
- Separation: Spot aliquots of the reaction mixture directly onto TLC plates to separate the reaction products.
- Quantification: Quantify the amount of [14C]-thromboxane B2 produced using a scintillation counter.

Procedure (using ELISA):

- Platelet Stimulation: Incubate washed platelets with an agonist (e.g., collagen) in the presence of varying concentrations of Sulfinpyrazone or vehicle control.
- Sample Collection: Collect the supernatant after a specified incubation time.
- TXB2 Measurement: Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis: Determine the IC₅₀ value of Sulfinpyrazone for COX inhibition by plotting the percentage of TXB2 synthesis inhibition against the log concentration of Sulfinpyrazone.

Quantitative Data Summary



Parameter	Value	Assay Condition	Source
IC50 (URAT1 Inhibition)	~100 μM	Inhibition of human URAT1-mediated urate uptake in HEK293 cells	[11]
In Vivo Efficacy (Rodent)	Effective at 10-30 mg/kg (oral)	Inhibition of arachidonic acid-induced effects	[12]
Plasma Protein Binding	~98%	Human plasma	[9]
Biological Half-life	~2-4 hours	Human plasma	[9]

Conclusion

A-75925 (Sulfinpyrazone) is a well-characterized molecule with significant uricosuric and antiplatelet activities. Its mechanisms of action, centered on the inhibition of URAT1 and COX, are well-established. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Sulfinpyrazone and other compounds with similar pharmacological profiles. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biotransformation and pharmacokinetics of sulfinpyrazone (Anturan) in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sulfinpyrazone Wikipedia [en.wikipedia.org]







- 4. A rapid and simple assay for the study of thromboxane B2 synthesis by intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prolonged effect of sulfinpyrazone on collagen-induced platelet aggregation in vivo -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aapharma.ca [aapharma.ca]
- 7. Effects of sulfinpyrazone on platelet prostaglandin synthesis and platelet release of serotonin PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. mims.com [mims.com]
- 10. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. The effects of two different dosage regimens of sulphinpyrazone on platelet function ex vivo and blood chemistry in man PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-75925 (Sulfinpyrazone): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664250#a-75925-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com